
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide, also known as CETF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a thiophene derivative that belongs to the class of cyanoethylated compounds. The purpose of
Scientific Research Applications
Synthetic Methods and Molecular Structure
- Thiophene-3-carboxamides with certain substituents undergo cyclisation and rearrangements leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, demonstrating the versatility of thiophene carboxamides in synthesis (Clayden et al., 2004).
- The use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thienopyrimidine and thienopyridine derivatives showcases their utility in constructing complex heterocyclic structures (El-Meligie et al., 2020).
- A four-component Gewald reaction under aqueous conditions demonstrates a method for efficiently synthesizing 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting the ease of obtaining these compounds (Abaee & Cheraghi, 2013).
Potential Applications
- Structural and physicochemical characterization of carboxamides and their Cu(II), Zn(II) complexes have shown antibacterial activities against E. coli, suggesting the potential of thiophene-2-carboxamide derivatives in antimicrobial applications (Aktan et al., 2017).
- A green approach for synthesizing thiophenyl pyrazoles and isoxazoles has been developed, with some compounds showing potential antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Sowmya et al., 2018).
- Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate efficient luminescence sensing for environmental contaminants and pesticide removal capabilities, underscoring the environmental application of these compounds (Zhao et al., 2017).
Properties
IUPAC Name |
N-(1-cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2S/c1-5(4-12)13-8(14)7-6(2-3-16-7)15-9(10)11/h2-3,5,9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJJPRCQEFESIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=CS1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
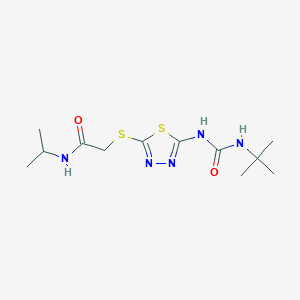
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)
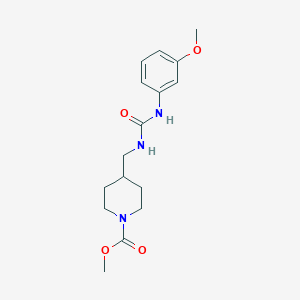
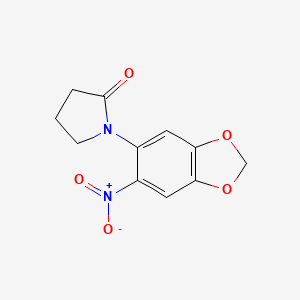
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
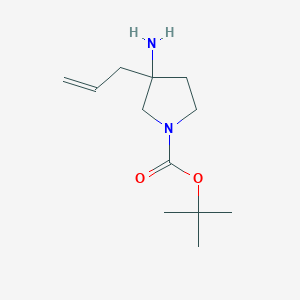

![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)
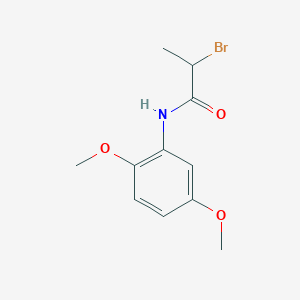
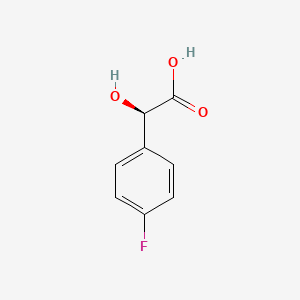
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
